4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further linked to a benzoic acid moiety. Its molecular formula is C₁₁H₇F₃N₂O₂, and it has a molecular weight of 256.18 g/mol. The compound is notable for its unique structure, which combines the properties of both the pyrazole and benzoic acid functionalities, making it an interesting subject for various chemical and biological studies .
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid exhibits significant biological activity. Its unique structure allows it to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. This interaction can modulate biochemical pathways, making the compound a potential candidate for therapeutic applications in areas such as anti-inflammatory and anticancer research .
The synthesis of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid can be achieved through several methods:
Industrial methods often utilize continuous flow synthesis and optimized reaction conditions to enhance yield and purity .
The compound has several applications across different fields:
Research into the interactions of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid with biological targets has revealed its potential as a modulator of various biochemical pathways. Studies have focused on its binding affinity to specific enzymes and receptors, which may lead to therapeutic applications in treating diseases such as cancer and inflammation .
Several compounds share structural similarities with 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | Trifluoromethyl group on benzoic acid |
| 3,5-Bis(trifluoromethyl)benzoic acid | C₉H₆F₆O₂ | Contains two trifluoromethyl groups |
| 4-[1-(4-Aminosulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid | C₁₇H₁₂F₃N₃O₄S | Contains an aminosulfonyl group |
The uniqueness of 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid lies in its combination of both the pyrazole ring and the trifluoromethyl group. This specific arrangement confers distinct chemical properties and reactivity profiles that are not found in other similar compounds, making it particularly valuable in pharmaceutical development and material science .
The synthesis of trifluoromethyl-substituted pyrazoles gained prominence in the late 20th century, driven by the pharmaceutical industry’s interest in fluorine-containing bioactive molecules. 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid was first reported in the early 2000s as a metabolite of celecoxib, a cyclooxygenase-2 (COX-2) inhibitor. Its isolation from biological matrices prompted systematic investigations into its standalone properties. Early structural elucidation via NMR and X-ray crystallography confirmed the regiochemistry of the trifluoromethyl group at the pyrazole’s 3-position and the benzoic acid’s para-substitution.
Pyrazoles are nitrogen-containing heterocycles prized for their versatility in drug design. The incorporation of a trifluoromethyl group at the 3-position introduces steric and electronic effects that stabilize the pyrazole ring against metabolic degradation. This substitution also enhances π-stacking interactions with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitors. The benzoic acid moiety further augments solubility and enables salt formation, critical for pharmacokinetic optimization.
The compound undergoes regioselective functionalization at the pyrazole’s 1- and 5-positions. Lithiation followed by electrophilic trapping, as demonstrated in kilogram-scale syntheses, allows for the introduction of halogens, alkyl groups, or aryl substituents. For example, bromination with N-bromosuccinimide (NBS) yields 4-bromo derivatives, which serve as intermediates for Suzuki-Miyaura cross-coupling reactions.
The trifluoromethyl (-CF$$3$$) group is a cornerstone of modern medicinal chemistry. Statistical analyses of 28,003 compound pairs reveal that -CF$$3$$ substitution improves bioactivity in 9.19% of cases, particularly when proximal to phenylalanine, histidine, or arginine residues in target proteins. Quantum mechanics/molecular mechanics (QM/MM) calculations show that -CF$$_3$$ substitution on aromatic systems enhances binding energy by up to -4.36 kcal/mol, primarily through electrostatic interactions and solvation effects.
| Property | -CH$$_3$$ Substitution | -CF$$_3$$ Substitution |
|---|---|---|
| Lipophilicity (LogP) | +0.5–1.0 | +1.2–1.8 |
| Metabolic Stability | Moderate | High |
| Electron Withdrawal | Weak (-I effect) | Strong (-I and -R effects) |
| Protein Binding | Prefers Leu, Met, Cys, Ile | Prefers Phe, Met, Leu, Tyr |
Data derived from PDB surveys and MM/GBSA energy decompositions.